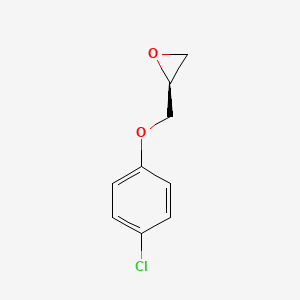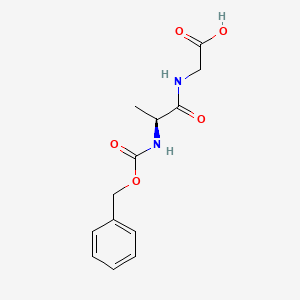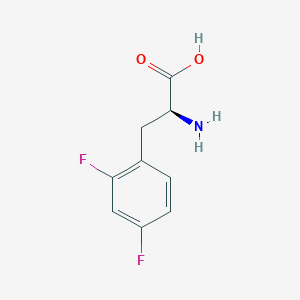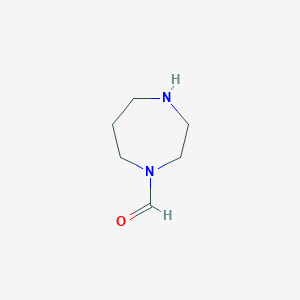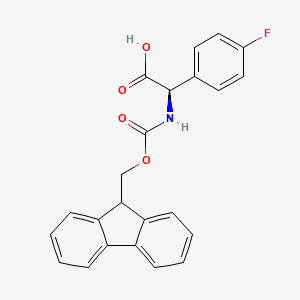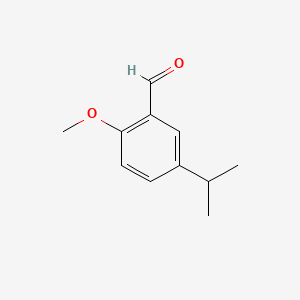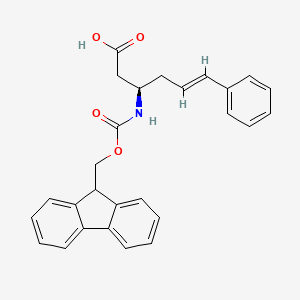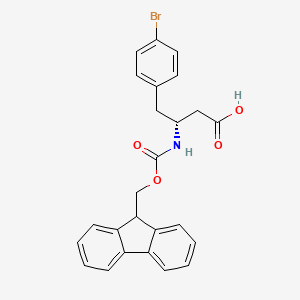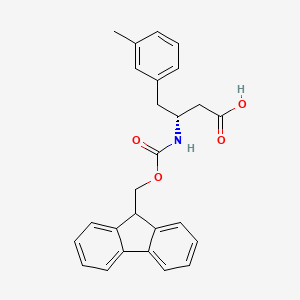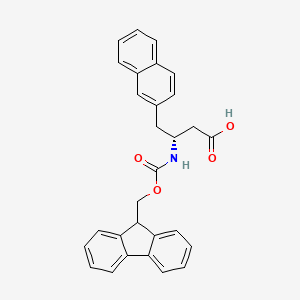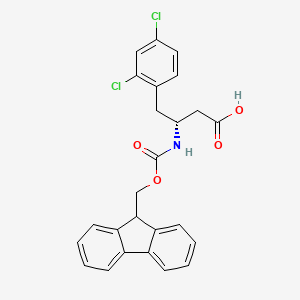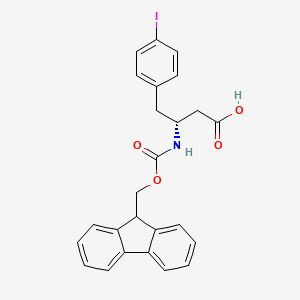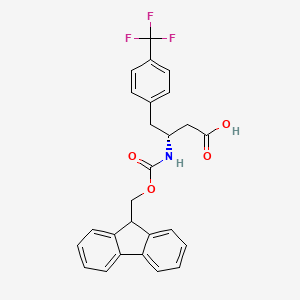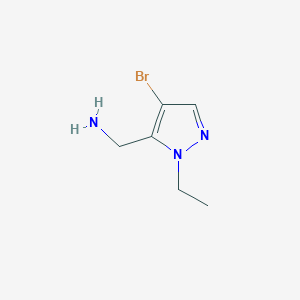
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine is a halogenated heterocyclic compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a methanamine group, makes this compound unique and versatile for various chemical applications .
Mecanismo De Acción
Mode of Action:
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine: likely interacts with specific cellular components or enzymes. For instance, brominated compounds often participate in radical reactions, which could influence cellular processes
Biochemical Pathways:
Without specific data on this compound, we can’t pinpoint affected pathways directly. For instance, brominated compounds have been associated with oxidative phosphorylation inhibition .
Result of Action:
The molecular and cellular effects remain speculative. Brominated compounds often exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects could stem from altered enzymatic activity, gene expression, or signaling cascades.
Action Environment:
Environmental factors play a crucial role:
: Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Sigma-Aldrich. 4-Bromopyrazole. Link : Indazole: a medicinally important heterocyclic moiety. (2011). Medicinal Chemistry Research, 20(4), 569-578. Link
Métodos De Preparación
The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-1-ethyl-1H-pyrazole.
Alkylation: The pyrazole ring is alkylated using ethyl bromide under basic conditions to introduce the ethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine can be compared with other similar compounds, such as:
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability properties.
1-(3-Methyl-1H-pyrazol-5-yl)methanamine: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride: This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXJKUWEKBRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
